REACTION_CXSMILES
|
[CH:1](=C1CC2CC1C=C2)[CH3:2].[CH2:10]=[CH:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].[H][H].C=C.FC1C([B-](C2C(F)=C(F)C(F)=C(F)C=2F)(C2C(F)=C(F)C(F)=C(F)C=2F)C2C(F)=C(F)C(F)=C(F)C=2F)=C(F)C(F)=C(F)C=1F.C[NH+](CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC>C1(C)C=CC=CC=1>[CH2:1]=[CH2:2].[CH2:10]=[CH:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17] |f:4.5,7.8|
|
Name
|
ethylidenenorbornene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)=C1C2C=CC(C1)C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Name
|
alkanes
|
Quantity
|
850 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
C=CCCCCCC
|
Name
|
ENB
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C(C)=C1C2C=CC(C1)C2
|
Name
|
alkanes
|
Quantity
|
640 g
|
Type
|
solvent
|
Smiles
|
|
Name
|
ENB
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)=C1C2C=CC(C1)C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Name
|
methyldi(octadecyl)-ammonium tetrakis(pentafluoro-phenyl)borate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(=C1[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C1=C(C(=C(C(=C1F)F)F)F)F)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F.C[NH+](CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC
|
Name
|
ammonium cation
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
amines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methyl bis(tallow)amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Catalyst components are handled in a glovebox
|
Type
|
ADDITION
|
Details
|
containing an atmosphere of argon or nitrogen
|
Type
|
ADDITION
|
Details
|
1 molar ratio and transferred to a catalyst addition tank
|
Type
|
CUSTOM
|
Details
|
The polymerization conditions
|
Type
|
ADDITION
|
Details
|
added on demand
|
Type
|
CUSTOM
|
Details
|
The resulting solution was removed from the reactor
|
Type
|
CUSTOM
|
Details
|
quenched with isopropyl alcohol
|
Type
|
ADDITION
|
Details
|
stabilized by addition of a toluene solution
|
Type
|
ADDITION
|
Details
|
containing 67 mg/100 g polymer of a hindered phenol antioxidant (Irganox™ 1010 from Ciba Geigy Corporation) and 133 mg/100 g polymer of a phosphorus stabilizer (Irgafos™ 168 from Ciba Geigy Corporation)
|
Type
|
CUSTOM
|
Details
|
Between sequential polymerization
|
Type
|
ADDITION
|
Details
|
was added to the reactor
|
Name
|
|
Type
|
|
Smiles
|
C=C.C=CCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |